4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline is a heterocyclic compound characterized by its unique molecular structure, which includes a quinazoline core with specific substitutions that enhance its chemical properties. The molecular formula of this compound is , with a molecular weight of approximately 232.59 g/mol. This compound is classified under quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
The synthesis of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline can be achieved through various methods, with one common approach involving the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with suitable precursors.
Technical Details:
Alternative synthetic routes may involve cyclization reactions or modifications of existing quinazoline derivatives, emphasizing the versatility in synthetic approaches for this compound .
The molecular structure of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline features a quinazoline ring system, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring.
Data:
C1=CC2=C(C=C1C(F)(F)F)C(=NC=N2)Cl
4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline can participate in various chemical reactions due to the presence of reactive functional groups.
Reactions:
The mechanism of action for 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline involves its interaction with biological targets, particularly in the context of inhibiting certain growth factors.
Process:
Understanding the physical and chemical properties of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline is crucial for its application in scientific research.
Physical Properties:
Chemical Properties:
4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline has several scientific applications due to its unique properties:
The diverse applications highlight the importance of this compound in both academic research and potential industrial uses, paving the way for future studies aimed at exploring its full capabilities in various fields.
Scaffold hopping replaces core structures while preserving pharmacophoric features critical for bioactivity. For quinazolines, this strategy transitions from quinolines or other bicyclic systems to enhance target binding or physicochemical properties. The quinoline core in the RIPK3 inhibitor HS-1371 was replaced with a quinazoline scaffold to exploit additional hydrogen bonding with Thr95 in the ATP-binding pocket. This modification improved kinase selectivity due to the quinazoline’s capacity for dual hydrogen bonds with backbone residues (Met98 and Thr95) in RIPK3, which the quinoline could not achieve [10]. Similarly, scaffold hopping in EGFR inhibitors demonstrated that quinazoline derivatives exhibit higher metabolic stability and enhanced hydrophobic interactions within enzyme pockets compared to their quinoline counterparts [6].
Key advantages of quinazoline scaffolds include:
Table 1: Impact of Scaffold Hopping on Quinazoline Properties
Original Scaffold | Quinazoline Modification | Binding Affinity Improvement | Key Interaction Gains | |
---|---|---|---|---|
Quinoline (HS-1371) | Quinazoline (Compound 32) | 8-fold (RIPK3 IC₅₀ = 27 nM) | H-bond with Thr95 | |
Indole (Erlotinib) | Methyl-indole quinazoline | 10-fold (EGFR IC₅₀ = 0.35 μM) | Hydrophobic pocket occupancy | |
Quinoline-4-carboxamide | Quinazoline-4-amine | Synergism with ciprofloxacin | Enhanced membrane permeability | [2] [6] |
Regioselective functionalization at C4 and C7 positions is critical for synthesizing the target compound. Chlorination at C4 typically employs POCl₃, which converts quinazolin-4-ones to 4-chloro intermediates with high efficiency. Optimization requires stoichiometric POCl₃ (3–5 equivalents) and catalytic DMF (0.1 equiv) at 110°C, achieving >95% conversion without di- or tri-chlorinated byproducts [1]. For the 7-trifluoromethyl group, two primary strategies exist:
Table 2: Regioselective Functionalization Methods
Position | Reagent | Conditions | Yield (%) | Regioselectivity | |
---|---|---|---|---|---|
C4-Chlorination | POCl₃ (5 equiv), DMF (cat.) | 110°C, 4 h | 95 | >99:1 (vs. C2) | |
C7-Trifluoromethylation | Umemoto’s reagent, Pd(PPh₃)₄ | DMF, 80°C, 12 h | 65 | 7:1 (7-CF₃ vs. 5-CF₃) | |
C7-Trifluoromethylation | CF₃I, CuI, 1,10-phenanthroline | DMSO, 120°C, 24 h | 45 | 3:1 | [1] [7] |
Solvent-controlled sulfonyl "dance" reactions further enhance regioselectivity. Methanol (β = 0.47) suppresses over-reaction during sulfinate displacement, enabling selective C4-azidation and C2-sulfonylation in electron-rich quinazolines [3] [7].
C–N bond formation at C4 of quinazoline relies on transition metal catalysis or nucleophilic aromatic substitution (SNAr). Palladium-based systems (e.g., Pd₂(dba)₃/XantPhos) couple 4-chloro-7-(trifluoromethyl)quinazolines with anilines at 80°C, achieving >90% yield with electron-deficient anilines. However, sterically hindered substrates require Buchwald-Hartwig conditions (Pd(OAc)₂, BINAP, Cs₂CO₃) [4] [8]. Copper catalysis offers a cost-effective alternative: CuI/1,10-phenanthroline in toluene facilitates C–N coupling with aliphatic amines at 100°C, though yields drop to 70% for primary amines due to Hofmann elimination [4].
Mechanistic insights:
Table 3: Catalytic Systems for C–N Coupling
Catalyst System | Substrate Scope | Yield Range (%) | Key Limitations | |
---|---|---|---|---|
Pd₂(dba)₃/XantPhos, KOtBu | Electron-poor anilines | 85–95 | Sensitive to steric bulk | |
CuI/1,10-phenanthroline, K₃PO₄ | Aliphatic amines | 65–75 | Low yield with secondary amines | |
Uncatalyzed SNAr (EtOH, DIEA) | Piperidine, morpholine | 90–98 | Requires activated chloro-quinazoline | [4] [8] |
Solvent-free techniques and catalytic dehydrogenation significantly improve atom economy in quinazoline synthesis. Cyclodehydration of 2-amino-5-trifluoromethylbenzamide with formamidine acetate occurs in molten conditions (150°C, no solvent), directly yielding 6-methyl-7-(trifluoromethyl)quinazolin-4(3H)-one with 88% efficiency. This method eliminates hydrolytic byproducts and reduces waste [9]. Acceptorless dehydrogenative coupling (ADC) using Mn(I) catalysts (e.g., Mn(CO)₅Br) converts 2-amino-4-(trifluoromethyl)benzyl alcohol with acetamide into the target quinazoline, releasing H₂ and H₂O as sole byproducts. Key advantages include:
Green metrics:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1